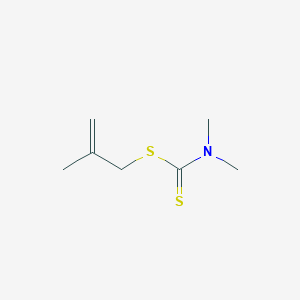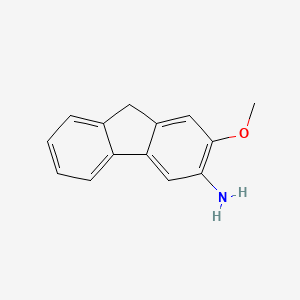![molecular formula C14H30O3Sn B14633750 1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol CAS No. 56613-58-2](/img/structure/B14633750.png)
1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol is an organotin compound characterized by the presence of a tin atom bonded to two butyl groups, an acetyloxy group, and a butan-2-ol moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol typically involves the reaction of dibutyltin oxide with butan-2-ol in the presence of acetic anhydride. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield simpler organotin compounds.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Acidified potassium dichromate (K2Cr2O7) or potassium permanganate (KMnO4) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidized organotin compounds.
Reduction: Simplified organotin derivatives.
Substitution: Organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol involves its interaction with molecular targets, such as enzymes or receptors. The compound can form complexes with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in catalysis, biological systems, or materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(Acetyloxy)(dibutyl)stannyl]ethanol
- 1-[(Acetyloxy)(dibutyl)stannyl]propan-2-ol
- 1-[(Acetyloxy)(dibutyl)stannyl]pentan-2-ol
Uniqueness
1-[(Acetyloxy)(dibutyl)stannyl]butan-2-ol is unique due to its specific structure, which imparts distinct reactivity and properties. The presence of the butan-2-ol moiety and the acetyloxy group allows for versatile chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
56613-58-2 |
|---|---|
Molekularformel |
C14H30O3Sn |
Molekulargewicht |
365.10 g/mol |
IUPAC-Name |
[dibutyl(2-hydroxybutyl)stannyl] acetate |
InChI |
InChI=1S/C4H9O.2C4H9.C2H4O2.Sn/c1-3-4(2)5;2*1-3-4-2;1-2(3)4;/h4-5H,2-3H2,1H3;2*1,3-4H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1 |
InChI-Schlüssel |
VJICJTURKQOFNG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC[Sn](CCCC)(CC(CC)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,1'-Binaphthalene]-2,2'-diol, 3-(4-morpholinylmethyl)-](/img/structure/B14633673.png)
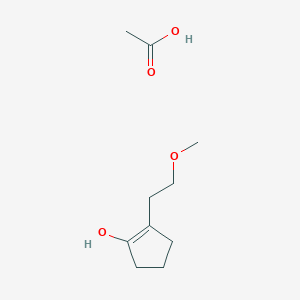
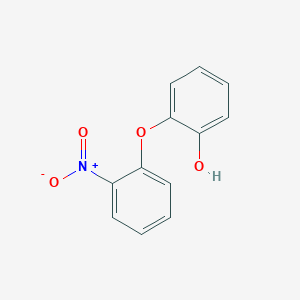
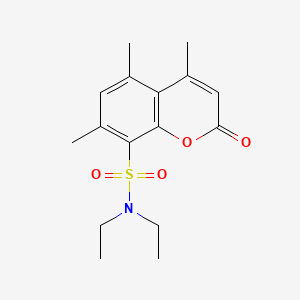
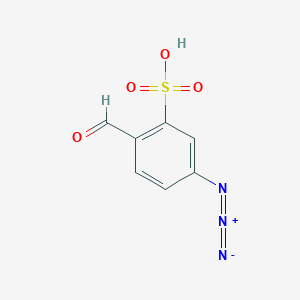
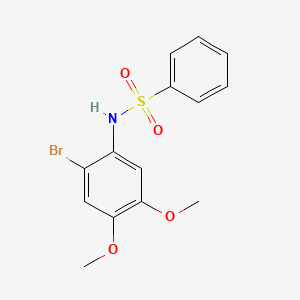
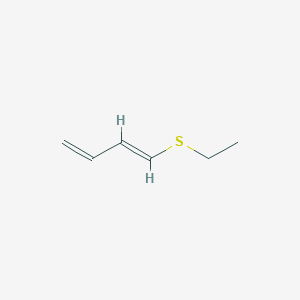
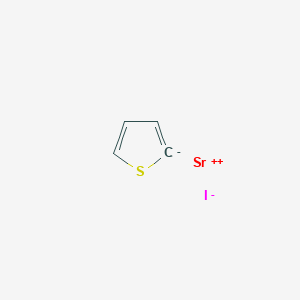
![1-Ethoxy-4-[1-(4-methylphenyl)-2-nitrobutyl]benzene](/img/structure/B14633700.png)
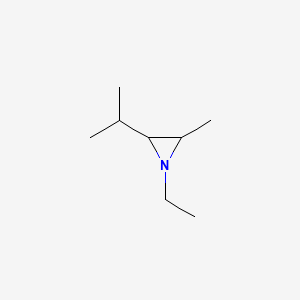
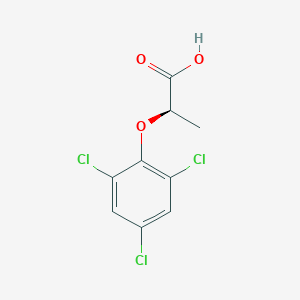
![Pyrimidine, 5-octyl-2-[4-(undecyloxy)phenyl]-](/img/structure/B14633720.png)
